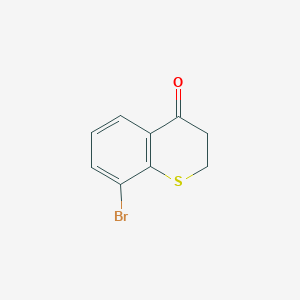

8-Bromothiochroman-4-one

CAS No.: 1097803-59-2

Cat. No.: VC2912995

Molecular Formula: C9H7BrOS

Molecular Weight: 243.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097803-59-2 |

|---|---|

| Molecular Formula | C9H7BrOS |

| Molecular Weight | 243.12 g/mol |

| IUPAC Name | 8-bromo-2,3-dihydrothiochromen-4-one |

| Standard InChI | InChI=1S/C9H7BrOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 |

| Standard InChI Key | SENLCBPDEOSXHY-UHFFFAOYSA-N |

| SMILES | C1CSC2=C(C1=O)C=CC=C2Br |

| Canonical SMILES | C1CSC2=C(C1=O)C=CC=C2Br |

Introduction

8-Bromothiochroman-4-one is an organosulfur compound that belongs to the thiochroman derivatives family. It is characterized by a bromine atom attached to the thiochroman framework, specifically at the eighth position. This compound has gained significant attention due to its potential applications in medicinal chemistry and organic synthesis, particularly for its biological activity and utility as a building block for more complex molecules .

Synthesis Methods

The synthesis of 8-Bromothiochroman-4-one typically involves the bromination of thiochroman-4-one or related precursors. A common method includes reacting thiochroman-4-one with bromine in the presence of a catalyst like aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at low temperatures . This process yields a mixture of brominated products, including the desired 8-Bromothiochroman-4-one, along with other isomers.

Synthesis Steps

-

Preparation of Reaction Mixture: Thiochroman-4-one is dissolved in dichloromethane and added to a round-bottom flask containing AlCl₃ under nitrogen.

-

Bromination: Bromine is slowly added to the reaction mixture over a period of time while maintaining low temperatures.

-

Workup and Purification: The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified using flash chromatography.

Biological Activity and Applications

8-Bromothiochroman-4-one exhibits notable biological activity due to its interaction with specific biological targets, such as enzymes or receptors. The presence of the bromine atom and sulfur-containing ring enhances its binding affinity to these targets, potentially leading to inhibitory or activating effects on various biochemical pathways. This makes it valuable in medicinal chemistry for developing new therapeutic agents.

Potential Applications

-

Medicinal Chemistry: As a building block for synthesizing complex molecules with potential therapeutic applications.

-

Organic Synthesis: Utilized in various chemical reactions to explore its reactivity and develop new derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume